

Commercial Suppliers and Technical Guide for High-Purity Sumatriptan-d6

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Compound of Interest

Compound Name: Sumatriptan-d6

Cat. No.: B021132

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial sources for high-purity **Sumatriptan-d6**, a critical reagent in pharmacokinetic and bioanalytical studies. It further outlines a detailed, representative experimental protocol for its use as an internal standard in the quantification of sumatriptan in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Purity Sumatriptan-d6: Commercial Availability

Sumatriptan-d6, the deuterated analog of the migraine therapeutic Sumatriptan, is indispensable for achieving accurate and precise quantification in bioanalytical methods. Its use as an internal standard (IS) corrects for variability during sample preparation and analysis. [1][2] Several commercial suppliers offer high-purity **Sumatriptan-d6**, primarily as the free base or in various salt forms such as succinate or formate. The choice of the specific form may depend on the requirements of the analytical method and the formulation of calibration standards.

Below is a summary of commercially available high-purity **Sumatriptan-d6** and its related compounds from various suppliers. Researchers are advised to request a certificate of analysis (CoA) from the supplier to obtain lot-specific data.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity/Isotopic Enrichment
Daicel Pharma Standards	Sumatriptan D6 Format Salt	N/A	C ₁₄ H ₁₅ D ₆ N ₃ O ₂ S (Free Base)	301.44 (Free Base)	High-purity, complete characterization data provided with CoA. [3]
LGC Standards	Sumatriptan-d6 Succinate	1215621-31-0	C ₁₄ H ₁₅ D ₆ N ₃ O ₂ S · C ₄ H ₆ O ₄	419.53	Certificate of Analysis available. [4]
MedChemExpress	Sumatriptan-d6	N/A	C ₁₄ H ₁₅ D ₆ N ₃ O ₂ S	N/A	High-purity, for research use only. [1]
MedChemExpress	Sumatriptan-d6 succinate	1215621-31-0	N/A	N/A	Purity: 99.63%. [5]
Simson Pharma Limited	Sumatriptan-D6	1020764-38-8	N/A	N/A	Accompanied by Certificate of Analysis. [6]
Cayman Chemical	Sumatriptan-d6 (succinate)	1397195-80-0	C ₁₄ H ₁₅ D ₆ N ₃ O ₂ S · 1/2C ₄ H ₆ O ₄	360.4	≥99% deuterated forms (d1-d6). [7]
Pharmaffiliates	Sumatriptan-d6	1020764-38-8	C ₁₄ H ₁₅ D ₆ N ₃ O ₂ S	301.44	High-purity standard. [2]
Santa Cruz Biotechnology	Sumatriptan-d6	1020764-38-8	C ₁₄ H ₁₅ D ₆ N ₃ O ₂ S	301.44	For research use only, refer to CoA for lot-specific data. [8]

Experimental Protocol: Quantification of Sumatriptan in Human Plasma using Sumatriptan-d6 by LC-MS/MS

This section details a representative protocol for the determination of sumatriptan concentrations in human plasma, a common application in pharmacokinetic studies.^{[3][9][10]} This method utilizes **Sumatriptan-d6** as an internal standard to ensure accuracy and precision.

Preparation of Standards and Quality Controls

- **Stock Solutions:** Prepare primary stock solutions of Sumatriptan and **Sumatriptan-d6** (internal standard, IS) in a suitable solvent such as methanol or a methanol:water mixture at a concentration of 1 mg/mL.
- **Working Standard Solutions:** Prepare a series of working standard solutions of Sumatriptan by serially diluting the primary stock solution with a mixture of 0.2% formic acid in water and acetonitrile (60:40, v/v).^[4]
- **Internal Standard Working Solution:** Prepare a working solution of **Sumatriptan-d6** at a concentration of approximately 500 ng/mL.^[3]
- **Calibration Standards and Quality Controls (QCs):** Spike blank, drug-free human plasma with the Sumatriptan working standard solutions to create calibration standards at concentrations ranging from approximately 0.3 to 100 ng/mL.^[3] Prepare QC samples at low, medium, and high concentrations in a similar manner.^[3]

Sample Preparation (Liquid-Liquid Extraction)

- To 200 µL of plasma sample (calibration standard, QC, or unknown study sample), add 20 µL of the **Sumatriptan-d6** internal standard working solution (e.g., 0.5 µg/mL).^[11]
- Vortex the sample briefly.
- Add 1.2 mL of ethyl acetate as the extraction solvent.^[11]
- Vortex mix for an extended period (e.g., 10 minutes) to ensure thorough extraction.

- Centrifuge the samples at a high speed (e.g., 10,000 rpm for 5 minutes) to separate the organic and aqueous layers.
- Transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitute the dried residue in a specific volume (e.g., 100-200 µL) of the mobile phase.[\[9\]](#)
- Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

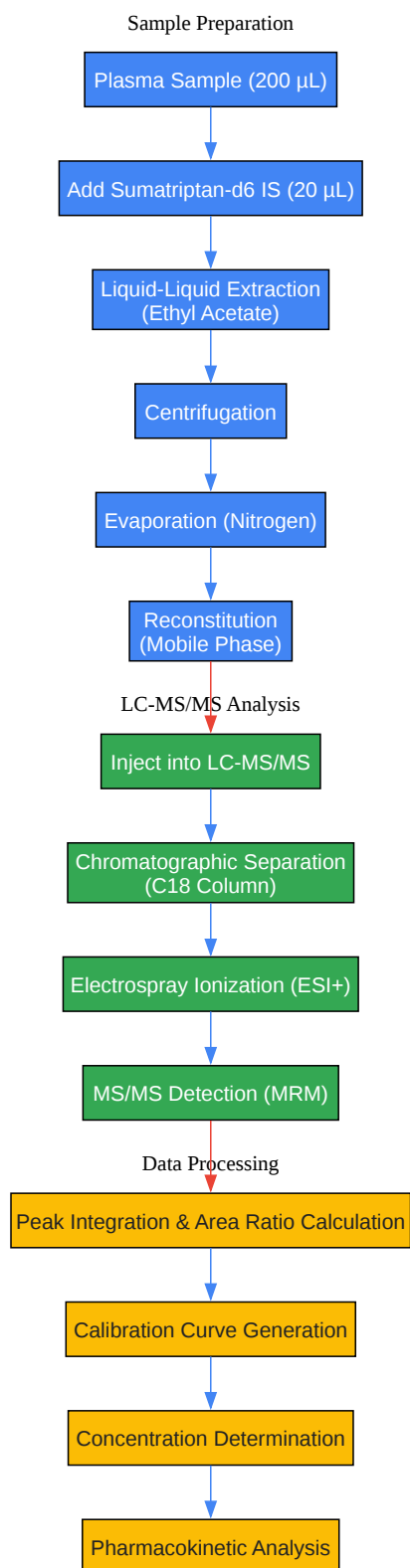
- Liquid Chromatography System: A high-performance or ultra-performance liquid chromatography (HPLC/UPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Analytical Column: A reverse-phase C18 column (e.g., 50 x 4.6 mm, 5 µm) is commonly used.[\[4\]](#)[\[12\]](#)
- Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 0.1-0.2% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).[\[4\]](#)[\[5\]](#)
- Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.[\[4\]](#)[\[5\]](#)
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for Sumatriptan and **Sumatriptan-d6** are monitored.
 - Sumatriptan: m/z 296.26 → 251.05[\[4\]](#)[\[6\]](#) or 296 → 58.[\[9\]](#)[\[11\]](#)
 - **Sumatriptan-d6**: The precursor ion will be approximately m/z 302. The product ion will depend on the fragmentation pattern, which should be determined experimentally.

Data Analysis

- **Quantification:** The concentration of Sumatriptan in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (**Sumatriptan-d6**).
- **Calibration Curve:** A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations. A weighted linear regression analysis is typically applied.[\[3\]](#)
- **Pharmacokinetic Parameters:** The resulting concentration-time data from the study samples are used to calculate key pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration).[\[3\]](#)

Visualizations

Experimental Workflow for Sumatriptan Quantification

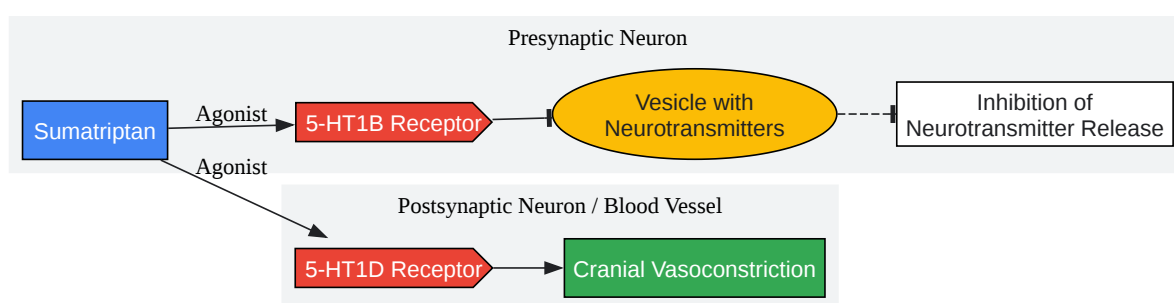


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Caption: Workflow for the bioanalytical quantification of Sumatriptan in plasma.

Signaling Pathway (Illustrative - Not directly from search results but relevant context)

While the primary focus is on the analytical methodology, it is relevant for the target audience to visualize the pharmacological context of Sumatriptan. Sumatriptan is a selective agonist for serotonin 5-HT_{1B} and 5-HT_{1D} receptors.[5]



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Caption: Simplified mechanism of action for Sumatriptan as a 5-HT_{1B}/1D receptor agonist.

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